N,2,2-trimethylcyclopropan-1-amine hydrochloride N,2,2-trimethylcyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1795279-04-7
VCID: VC2949859
InChI: InChI=1S/C6H13N.ClH/c1-6(2)4-5(6)7-3;/h5,7H,4H2,1-3H3;1H
SMILES: CC1(CC1NC)C.Cl
Molecular Formula: C6H14ClN
Molecular Weight: 135.63 g/mol

N,2,2-trimethylcyclopropan-1-amine hydrochloride

CAS No.: 1795279-04-7

Cat. No.: VC2949859

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7

Specification

CAS No. 1795279-04-7
Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
IUPAC Name N,2,2-trimethylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13N.ClH/c1-6(2)4-5(6)7-3;/h5,7H,4H2,1-3H3;1H
Standard InChI Key LFWGPXPADBNNRZ-UHFFFAOYSA-N
SMILES CC1(CC1NC)C.Cl
Canonical SMILES CC1(CC1NC)C.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

N,2,2-trimethylcyclopropan-1-amine hydrochloride consists of a cyclopropane ring with a methylamino group at position C1 and two methyl groups (gem-dimethyl) at position C2. The amine is protonated and paired with a chloride counterion, forming the hydrochloride salt. The compound contains a single undefined stereocenter at the C1 position of the cyclopropane ring, where the methylamino group is attached .

The molecular structure can be represented by the SMILES notation: CC1(CC1NC)C.Cl, which indicates the arrangement of atoms and bonds in the molecule. The parent compound (without the hydrochloride) has the structure of a substituted cyclopropane with an N-methylamino group.

Physical and Chemical Properties

N,2,2-trimethylcyclopropan-1-amine hydrochloride has a molecular formula of C6H14ClN and a molecular weight of 135.63 g/mol . As a hydrochloride salt, it likely exhibits greater water solubility compared to its free base form due to the ionic nature of the compound. The compound contains one rotatable bond, which contributes to its conformational flexibility .

Table 1: Basic Physical and Chemical Properties of N,2,2-trimethylcyclopropan-1-amine hydrochloride

PropertyValueSource
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Physical StateNot specified-
Melting PointNot available
Boiling PointNot available
Exact Mass135.0814771 Da
Monoisotopic Mass135.0814771 Da
Topological Polar Surface Area12 Ų

Despite the compound being documented in chemical databases, detailed information regarding its physical properties such as melting point, boiling point, solubility parameters, and density remains unavailable in the provided search results .

Identification and Characterization

Chemical Identifiers

N,2,2-trimethylcyclopropan-1-amine hydrochloride is uniquely identified by several standardized parameters that enable precise recognition in chemical databases and literature.

Table 2: Chemical Identifiers for N,2,2-trimethylcyclopropan-1-amine hydrochloride

Identifier TypeValueSource
CAS Number1795279-04-7
PubChem CID68709605
IUPAC NameN,2,2-trimethylcyclopropan-1-amine;hydrochloride
Standard InChIInChI=1S/C6H13N.ClH/c1-6(2)4-5(6)7-3;/h5,7H,4H2,1-3H3;1H
Standard InChIKeyLFWGPXPADBNNRZ-UHFFFAOYSA-N
Canonical SMILESCC1(CC1NC)C.Cl

The compound was created in PubChem on November 30, 2012, with the most recent modification documented on April 5, 2025 . The parent compound is identified as N,2,2-trimethylcyclopropan-1-amine with PubChem CID 61892972 .

Computed Properties

Several computational tools have been used to predict various properties of N,2,2-trimethylcyclopropan-1-amine hydrochloride, providing insights into its potential chemical behavior and interactions.

Table 3: Computed Properties of N,2,2-trimethylcyclopropan-1-amine hydrochloride

PropertyValueComputation Method
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count1Computed by Cactvs 3.4.6.11
Rotatable Bond Count1Computed by Cactvs 3.4.6.11
Heavy Atom Count8Computed by PubChem
Formal Charge0Computed by PubChem
Complexity76.2Computed by Cactvs 3.4.6.11
Undefined Atom Stereocenter Count1Computed by PubChem
Covalently-Bonded Unit Count2Computed by PubChem

The presence of hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which could be relevant for its behavior in solution and possible binding interactions in biological systems. The undefined stereocenter indicates that the compound may exist as a mixture of stereoisomers unless specifically synthesized in a stereoselective manner .

Related Compounds and Chemical Relationships

Parent Compound

The parent compound of N,2,2-trimethylcyclopropan-1-amine hydrochloride is N,2,2-trimethylcyclopropan-1-amine (PubChem CID 61892972) . The parent compound is the free base form without the hydrochloride, which likely exhibits different solubility properties and potentially different reactivity compared to the salt form.

Structural Relatives and Analogs

  • Other cyclopropylamine derivatives with different substitution patterns

  • Cyclopropane derivatives with alternative functional groups

  • Isomeric forms with different positions of the amino and methyl groups

  • Homologous compounds with extended alkyl chains

These structural relatives may share certain chemical properties with N,2,2-trimethylcyclopropan-1-amine hydrochloride but would likely exhibit distinct reactivity patterns and physical properties based on their specific structural differences.

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